6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Overview
Description
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is notable for its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug development .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a group to which this compound belongs, are known to interact with various biological receptors, including gaba a receptors , angiotensin II receptors , and thromboxane A2 .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They can act as positive allosteric modulators, inhibitors, or antagonists depending on the specific derivative and target .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to exhibit a broad spectrum of bioactivities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Biochemical Analysis
Biochemical Properties
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a positive allosteric modulator of the GABA A receptor, enhancing the receptor’s response to the neurotransmitter GABA . Additionally, this compound can inhibit aromatase, an enzyme involved in estrogen biosynthesis, which makes it a potential candidate for treating estrogen-dependent cancers . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-kappaB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting the activation of NF-kappaB, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it has been shown to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to the GABA A receptor enhances the receptor’s activity, while its interaction with aromatase inhibits the enzyme’s function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of NF-kappaB signaling and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance GABA A receptor activity without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound also interacts with cofactors such as NADPH during its metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cells, it can bind to various proteins, affecting its localization and accumulation. For example, it has been shown to accumulate in the liver and brain, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Additionally, its presence in the nucleus allows it to interact with transcription factors and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with suitable nucleophiles, followed by reduction and cyclization steps . The reaction conditions often involve the use of catalysts such as palladium on carbon or Raney nickel, and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts and solvents to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used in the synthesis process to reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the compound’s structure
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Indole Derivatives: While structurally different, they share some pharmacological properties .
Uniqueness
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms .
Properties
IUPAC Name |
6-hydroxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-4-1-3-6(9-2-8-3)10-5(4)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXUUANPGSFANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1O)C(=O)O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.